Cas no 83349-67-1 (9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-)
![9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- structure](https://www.kuujia.com/scimg/cas/83349-67-1x500.png)
83349-67-1 structure
Product name:9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
- (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b- beta)oxirene-9,10-diol
- anti-2,3-dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- (1aS*,9-alpha,10-beta,10a-beta)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
- CCRIS 2183
- 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aS*,9-alpha,10-beta,10a-beta)-
- CCRIS 2182
- (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
- anti-1,2,3,10b-Tetrahydrofluoranthene-2,3-diol 1,10b-oxide
- syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- anti-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- syn-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- anti-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- 83349-66-0
- syn-1,2,3-Trihydrofluoranthene-2,3-diol-1,10b-epoxide
- 83349-67-1
- BRN 5291689
- BRN 5291690
- 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aR*,9-alpha,10-beta,10a-alpha)-
-
- Inchi: InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1
- InChI Key: XFISQOLBVZLENT-SSHXOBKSSA-N
- SMILES: C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O
Computed Properties
- Exact Mass: 252.078644241g/mol
- Monoisotopic Mass: 252.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 53Ų
9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- Related Literature
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
83349-67-1 (9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-) Related Products
- 896297-81-7(ethyl 2-8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 14092-04-7(1-Propenylmagnesium bromide)
- 2229631-75-6(1-(6-bromopyridin-3-yl)-3-oxocyclobutane-1-carbonitrile)
- 2172504-20-8(1-(benzenesulfonyl)-3-iodo-4-methyl-1H-indole)
- 2172134-25-5(12-methyl-4,8-dioxa-1,12,16-triazadispiro5.2.6^{9}.2^{6}heptadecane)
- 1014087-57-0(1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine)
- 2171996-42-0({5-cyclopropyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1626387-81-2(AZD-3759 hydrochloride)
- 1694109-75-5(3-ethyl-7-(thiophen-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 342611-05-6(2-phenylethyl-d9-amine)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
